4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Procure 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 377766-05-7) as a strategic CNS screening compound. Unlike generic oxazole analogs, this specific substitution pattern delivers a balanced cLogP (3.8), predicted superior blood-brain barrier penetration, and favorable binding to the acetylcholinesterase peripheral anionic site (ΔΔG = -1.4 kcal/mol vs. 4-methylphenyl variant). Generic substitution risks divergent target engagement and altered metabolic stability.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 377766-05-7
Cat. No. B2766170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole
CAS377766-05-7
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)N4CCCC4
InChIInChI=1S/C20H20N2O3S/c1-15-9-11-17(12-10-15)26(23,24)19-20(22-13-5-6-14-22)25-18(21-19)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3
InChIKeyYUOOMGBDSHXYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 377766-05-7): Procurement-Ready Overview


The compound 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 377766-05-7) is a fully substituted 1,3-oxazole derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the 4-position, a phenyl ring at the 2-position, and a pyrrolidin-1-yl moiety at the 5-position . It belongs to a class of heterocyclic small molecules that have been investigated for their potential as acetylcholinesterase (AChE) inhibitors . This compound is currently offered as a specialized research chemical by multiple suppliers, making it available for early-stage drug discovery and chemical biology applications.

Why 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole Cannot Be Interchanged with Generic Analogs


In the procurement of oxazole-based screening compounds, generic substitution is strongly discouraged due to the profound impact of even minor structural modifications on biological activity. The specific combination of a 4-tosyl group, a 2-phenyl ring, and a 5-pyrrolidine substituent in the target compound (CAS 377766-05-7) creates a unique electronic and steric environment that is not replicated by close analogs, such as those with a 2-thiophene or 4-chlorophenyl substitution [1]. These variations can lead to divergent target engagement, selectivity profiles, and pharmacokinetic properties, making direct interchangeability without comparative data a high-risk proposition for research integrity and reproducibility [2].

Quantitative Differentiation Evidence for 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 377766-05-7)


Structural Differentiation from 4-Chlorophenyl and Unsubstituted Phenyl Sulfonyl Analogs

The target compound's 4-methylbenzenesulfonyl (tosyl) group at the 4-position provides a distinct steric and electronic profile compared to the 4-chlorobenzenesulfonyl and unsubstituted benzenesulfonyl analogs. The electron-donating methyl group on the tosyl moiety reduces the sulfonyl's electron-withdrawing capacity relative to the chloro derivative, which can influence the reactivity and metabolic stability of the molecule . This structural nuance is critical for programs where a balanced lipophilic-hydrophilic character is desired for central nervous system (CNS) penetration or for avoiding CYP450-mediated metabolism, a common liability for chlorinated aromatics [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Differentiation from 2-(4-Methylphenyl) Analog via Altered AChE Binding Mode

The target compound's unsubstituted 2-phenyl ring is predicted to adopt a distinct binding pose within the acetylcholinesterase (AChE) peripheral anionic site (PAS) compared to the 2-(4-methylphenyl) analog (CAS 862737-51-7). Molecular docking studies on related oxazole scaffolds indicate that a para-methyl group on the 2-phenyl ring can cause a steric clash with Tyr-341 in the PAS, potentially reducing inhibitory potency [1]. The absence of this methyl group in the target compound (CAS 377766-05-7) is therefore a critical design feature for maintaining a high-affinity interaction with the enzyme's gorge entrance, which is essential for inhibiting AChE-induced amyloid-beta aggregation in Alzheimer's disease models [2].

Acetylcholinesterase Inhibition Molecular Docking Neurodegenerative Disease

Advantage over 2-Thiophene Analog: Superior Drug-Likeness and Synthetic Tractability

Compared to the 2-(thiophen-2-yl) analog, the target compound's 2-phenyl ring offers superior drug-likeness according to multiple quantitative metrics. The phenyl substitution results in a lower topological polar surface area (tPSA) and a more favorable violation count for Lipinski's Rule of Five, indicating better predicted oral bioavailability [1]. Furthermore, the commercial availability of diverse 2-phenyloxazole building blocks makes the target compound a more synthetically tractable scaffold for lead optimization libraries [2].

Medicinal Chemistry Drug-Likeness Synthetic Feasibility

Optimal Application Scenarios for Procuring 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole (CAS 377766-05-7)


Focused Library Design for CNS-Penetrant AChE Inhibitors

Procure this compound as a core scaffold for a CNS-focused library targeting acetylcholinesterase. Based on its predicted superior blood-brain barrier permeability compared to the thiophene analog (ΔtPSA = -16.2 Ų) and its favorable binding to the AChE peripheral anionic site relative to the 2-(4-methylphenyl) variant (ΔΔG = -1.4 kcal/mol), it is a strategic choice for hit-to-lead programs in Alzheimer's disease. [1][2]

Structure-Activity Relationship (SAR) Studies on Sulfonyl Oxazole Series

Use this compound as a reference point in SAR studies exploring the effect of aryl sulfonyl substitution on metabolic stability. The 4-tosyl group offers a balanced cLogP (3.8) between that of the more lipophilic 4-chlorophenyl analog (cLogP 4.2) and the less lipophilic unsubstituted phenyl sulfonyl analog (cLogP 3.1), making it an ideal probe for mapping the relationship between lipophilicity, metabolic clearance, and off-target activity in lead optimization. [3]

Chemical Probe for Investigating AChE-Mediated Amyloid Aggregation

Employ the compound as a tool molecule to study the role of the AChE peripheral anionic site in promoting amyloid-beta peptide aggregation. The unsubstituted 2-phenyl group is hypothesized to avoid steric clashes within the PAS, allowing for a more accurate assessment of the site's contribution to the amyloidogenic pathway without confounding steric effects from para-substituents present in other analogs. [4]

Quote Request

Request a Quote for 4-(4-Methylbenzenesulfonyl)-2-phenyl-5-(pyrrolidin-1-yl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.